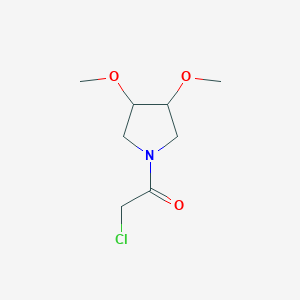
1-(3,4-Dimetoxipirrolidin-1-il)-2-cloroetan-1-ona
Descripción general
Descripción
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C8H14ClNO3 and its molecular weight is 207.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de β-Lactámicos
1-(3,4-Dimetoxipirrolidin-1-il)-2-cloroetan-1-ona: se utiliza en la síntesis de β-lactámicos, que son una clase importante de antibióticos. Esto incluye penemas, cefemas y carbapenemas. El compuesto sirve como material de partida para la creación de estos antibióticos, que son cruciales en la lucha contra las infecciones bacterianas .
Investigación Farmacéutica
En la investigación farmacéutica, este químico se utiliza para desarrollar compuestos con posibles efectos terapéuticos. Está involucrado en la síntesis de moléculas que pueden exhibir actividades como propiedades antifúngicas, antimaláricas y antivirales .
Biología Química
Los investigadores utilizan este compuesto en biología química para estudiar la interacción entre los sistemas biológicos y los compuestos químicos sintéticos. Puede ayudar a comprender las vías bioquímicas y los mecanismos de acción de los nuevos fármacos .
Ciencia de Materiales
En la ciencia de los materiales, This compound puede ser un precursor para el desarrollo de nuevos materiales con propiedades únicas, potencialmente útiles en diversas aplicaciones industriales .
Síntesis Orgánica
Este compuesto es un reactivo valioso en la síntesis orgánica, donde se utiliza para introducir el grupo pirrolidina en moléculas más grandes y complejas. Esto puede ser particularmente útil en la síntesis de productos naturales e ingredientes farmacéuticos activos .
Química Analítica
En química analítica, se puede utilizar como un compuesto estándar o de referencia al calibrar instrumentos o desarrollar nuevos métodos analíticos, asegurando resultados precisos y confiables .
Catálisis
Puede encontrar aplicaciones en la catálisis, donde podría utilizarse para mejorar la velocidad de las reacciones químicas. Esto es particularmente importante en los procesos industriales donde la eficiencia y la selectividad son clave .
Ciencia Ambiental
Por último, en la ciencia ambiental, los investigadores podrían explorar el uso de este compuesto en la degradación de contaminantes o la síntesis de materiales ecológicos .
Mecanismo De Acción
The compound also contains a chloroacetyl group, which is a type of electrophilic group. This means it has a tendency to react with nucleophilic (electron-rich) sites in biological molecules, such as the sulfur atom in a cysteine residue of a protein . This can lead to the modification of the protein’s function.
Análisis Bioquímico
Biochemical Properties
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cysteine-reactive proteins, which are crucial in chemoproteomic and ligandability studies
Cellular Effects
The effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the activity of various signaling proteins and transcription factors, thereby altering gene expression patterns and metabolic flux . These changes can lead to significant alterations in cellular behavior and function.
Molecular Mechanism
At the molecular level, 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For example, it has been shown to inhibit certain cysteine proteases by forming covalent bonds with the active site cysteine residues . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one in laboratory settings are crucial for understanding its stability and long-term impact. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that it can have sustained effects on cellular function, particularly in in vitro settings.
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one vary with dosage. At lower doses, it can modulate specific biochemical pathways without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including potential organ damage and disruption of normal physiological processes. These threshold effects are critical for determining safe and effective dosage ranges for potential therapeutic applications.
Metabolic Pathways
2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components.
Transport and Distribution
The transport and distribution of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in different cellular compartments. Understanding these processes is essential for predicting its pharmacokinetics and potential therapeutic efficacy.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethan-1-one is influenced by targeting signals and post-translational modifications It can be directed to specific organelles, such as the nucleus or mitochondria, where it exerts its biochemical effects
Propiedades
IUPAC Name |
2-chloro-1-(3,4-dimethoxypyrrolidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-12-6-4-10(8(11)3-9)5-7(6)13-2/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNCFBKFEIQLGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


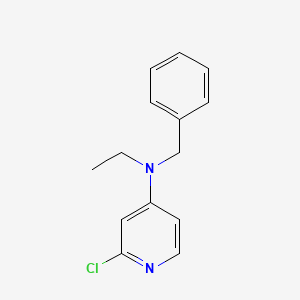


![(1S,2S)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474446.png)
![(1S,2S)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B1474448.png)
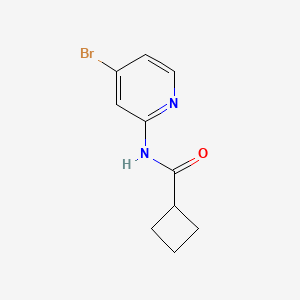
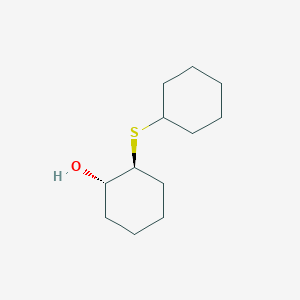
![(1R,2R)-2-[cyclohexyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474453.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]cyclopentan-1-ol](/img/structure/B1474454.png)
![(1R,2R)-2-[cyclobutyl(methyl)amino]cyclopentan-1-ol](/img/structure/B1474457.png)
![Ethyl 5-azaspiro[2.4]heptane-7-carboxylate](/img/structure/B1474461.png)

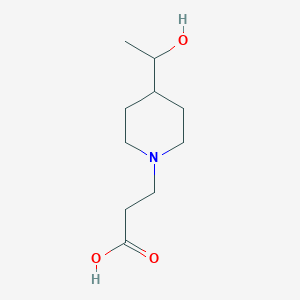
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3,3-dimethylcyclohexane-1-carboxylic acid](/img/structure/B1474465.png)
